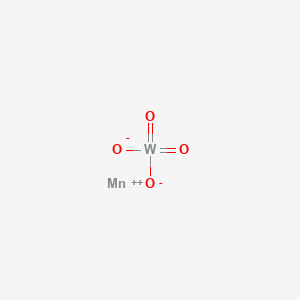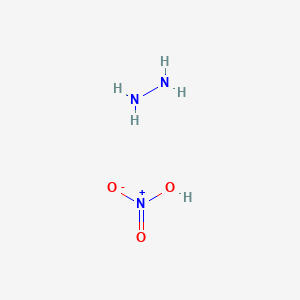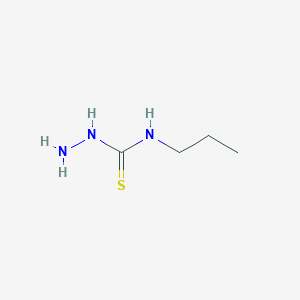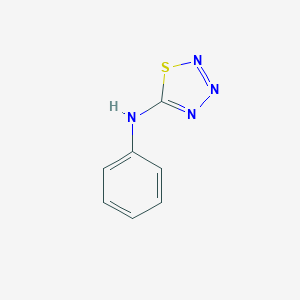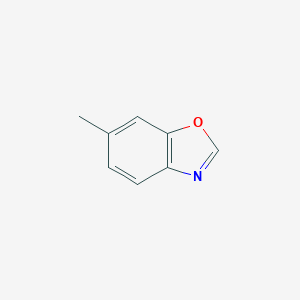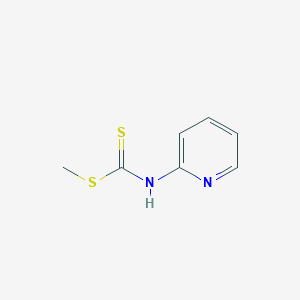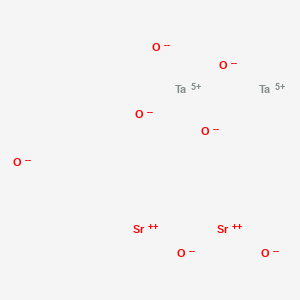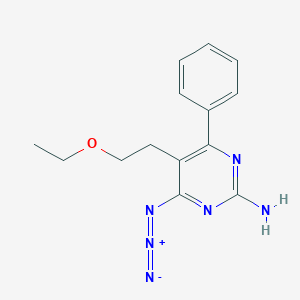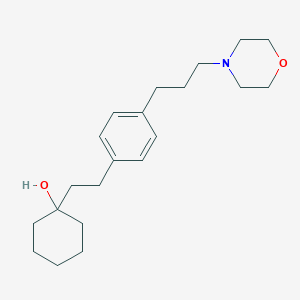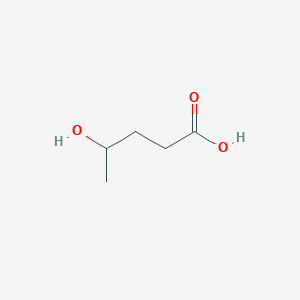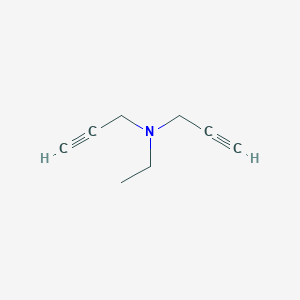
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine, also known as EPPA, is a chemical compound that has gained interest in scientific research due to its potential as a biological tool. EPPA is a member of the propargylamine family, which has been studied extensively for their ability to inhibit monoamine oxidase (MAO) enzymes.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been studied for its potential as a MAO inhibitor, which could have implications in the treatment of various neurological disorders such as depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been investigated for its ability to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents.
Wirkmechanismus
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to irreversibly inhibit MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding to cysteine residues, which could have implications in the development of new therapeutic agents.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine have been studied in animal models. N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to increase levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have implications in the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine in lab experiments is its ability to irreversibly inhibit MAO enzymes, which could have implications in the treatment of various neurological disorders. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents. However, one limitation of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine. One direction is the development of new therapeutic agents based on N-ethyl-N-prop-2-ynylprop-2-yn-1-amine's ability to modify proteins through covalent binding. Additionally, further research is needed to determine the potential toxicity of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine and its effects on human health. Finally, the potential of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine as a MAO inhibitor in the treatment of neurological disorders should be further investigated.
Synthesemethoden
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine can be synthesized through a multi-step process starting with the reaction of 2-bromo-N-ethylprop-2-yn-1-amine with propargyl alcohol. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to yield the final product. The synthesis of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been reported in literature with high yields and purity.
Eigenschaften
CAS-Nummer |
13002-92-1 |
|---|---|
Produktname |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-4-7-9(6-3)8-5-2/h1-2H,6-8H2,3H3 |
InChI-Schlüssel |
RTIINCDOGUBJOP-UHFFFAOYSA-N |
SMILES |
CCN(CC#C)CC#C |
Kanonische SMILES |
CCN(CC#C)CC#C |
Synonyme |
2-Propyn-1-amine,N-ethyl-N-2-propynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



